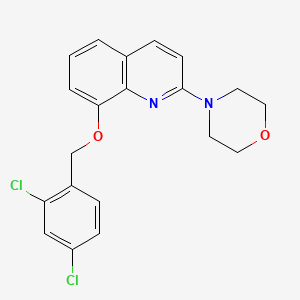

![molecular formula C11H10FN3OS B2714527 N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide CAS No. 878259-58-6](/img/structure/B2714527.png)

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

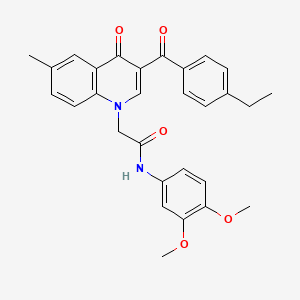

Vue d'ensemble

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound you mentioned seems to be a thiazole derivative, which means it may have similar properties or activities.

Molecular Structure Analysis

Thiazole derivatives have a five-membered ring containing sulfur and nitrogen atoms . The molecular structure of these compounds can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be analyzed using various spectroscopic techniques . The reactions often involve the nitrogen and sulfur atoms in the thiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be analyzed using various techniques. For example, the compound’s molecular weight, empirical formula, and InChI key can be determined .Applications De Recherche Scientifique

Structure-Activity Relationships and Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has highlighted the importance of structural modifications to enhance metabolic stability. For instance, modifications in the heterocyclic analogs of certain compounds showed similar in vitro potency and in vivo efficacy with reduced metabolic deacetylation, indicating a pathway to improve drug stability and effectiveness (Stec et al., 2011).

Anticancer Activities

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds demonstrated significant cytotoxic activities against various cancer cell lines, particularly against breast cancer, when compared with the reference compound 5-fluorouracil. These findings suggest the potential of these compounds as anticancer agents (Abu-Melha, 2021).

Anti-inflammatory Activity

Synthetic derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been investigated for anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, suggesting their potential for treating inflammatory conditions (Sunder & Maleraju, 2013).

Antimicrobial and Antibacterial Evaluation

Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed promising antibacterial activities against various bacterial strains. One compound, in particular, demonstrated superior efficacy compared to traditional antibacterial agents, indicating the potential of these compounds in developing new antibacterial therapies (Lu et al., 2020).

Mécanisme D'action

Target of Action

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide is a compound that has been synthesized and evaluated for enzyme inhibition Thiazole derivatives, which include this compound, have been found to have diverse biological activities .

Mode of Action

Thiazole derivatives, including this compound, have been associated with a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives, including this compound, have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives, including this compound, have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide is part of the thiazole family, which has been found to have diverse biological activities . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Cellular Effects

It is known that thiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Molecular Mechanism

It is known that thiazole derivatives have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to CA-4 .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .

Dosage Effects in Animal Models

It is known that thiazole derivatives have been tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme .

Metabolic Pathways

It is known that thiazole derivatives have been found in many potent biologically active compounds .

Transport and Distribution

It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .

Subcellular Localization

It is known that thiazole derivatives have been used in various laboratory settings for their diverse biological activities .

Propriétés

IUPAC Name |

N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-6(16)14-9-4-7(12)2-3-8(9)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCCNZHVIHXOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

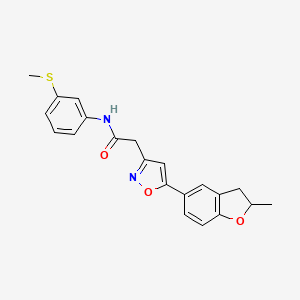

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)

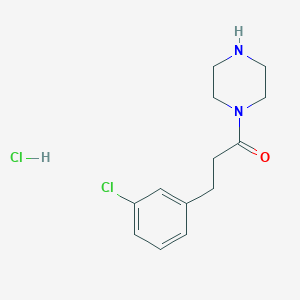

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)

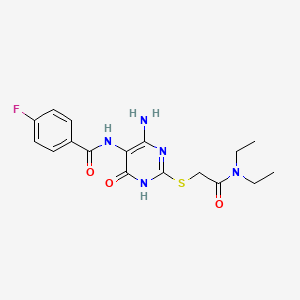

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)

![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)